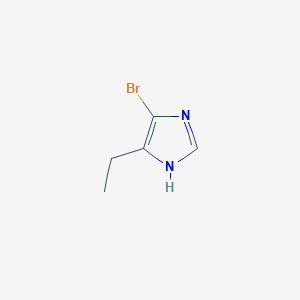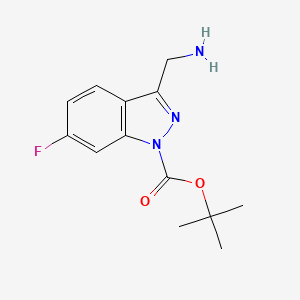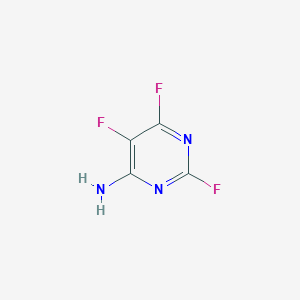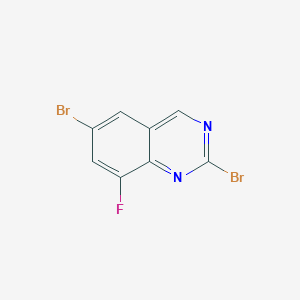
N,N'-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine derivatives have been investigated for their anticancer properties. They have shown cytotoxic effects against certain cancer cell lines, indicating their potential as chemotherapeutic agents .
Industry: The compound is also used in the development of new materials with specific properties, such as conductivity or fluorescence. These materials have applications in electronics, sensors, and other advanced technologies .
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells . The exact molecular pathways and targets may vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: A core structure shared by many derivatives with diverse biological activities.
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Another derivative with similar antimicrobial and anticancer properties.
N-(4-nitrophenyl)-1,3,4-thiadiazole: Known for its potent antimicrobial activity.
Uniqueness: N,N’-Dimethyl-N-(1,3,4-thiadiazol-2-yl)methanediamine stands out due to its dimethylamine functional group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .
Propriétés
Formule moléculaire |
C5H10N4S |
|---|---|
Poids moléculaire |
158.23 g/mol |
Nom IUPAC |
N,N'-dimethyl-N'-(1,3,4-thiadiazol-2-yl)methanediamine |
InChI |
InChI=1S/C5H10N4S/c1-6-3-9(2)5-8-7-4-10-5/h4,6H,3H2,1-2H3 |
Clé InChI |
VEESXVASROONFY-UHFFFAOYSA-N |
SMILES canonique |
CNCN(C)C1=NN=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



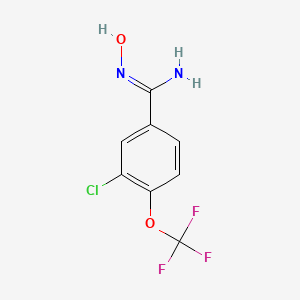
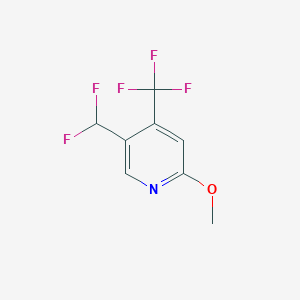

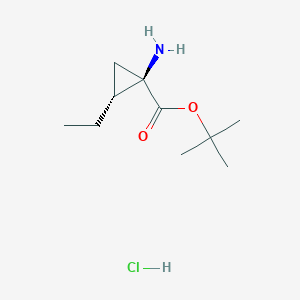
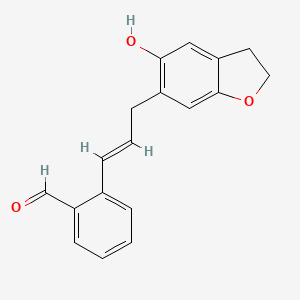
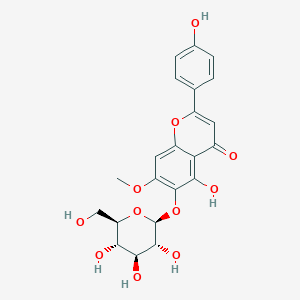
![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
